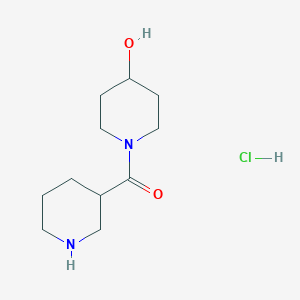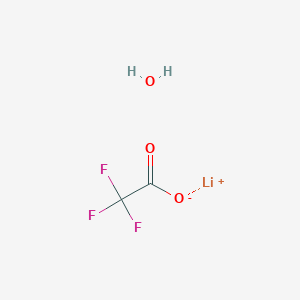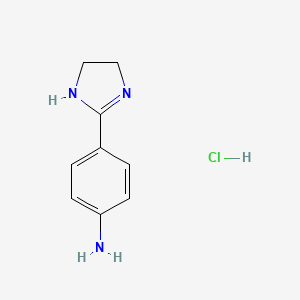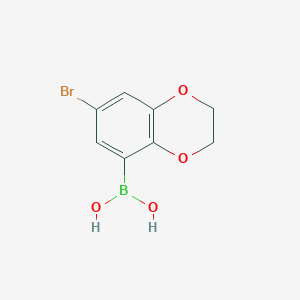
4-(Benzyloxy)piperidine hydrochloride hydrate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)piperidine hydrochloride hydrate, 95% is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.74 g/mol . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Benzyloxy)piperidine hydrochloride hydrate is 1S/C12H17NO.ClH.H2O/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-13H,6-10H2;1H;1H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-(Benzyloxy)piperidine hydrochloride hydrate is a solid substance stored at room temperature . It has a molecular weight of 245.75 g/mol .Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% is not fully understood. However, it is believed that 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% acts as an inhibitor of enzymes, blocking their active sites and preventing them from catalyzing reactions. In addition, 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% may act as a ligand, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
4-(Benzyloxy)piperidine hydrochloride hydrate, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450s, and it has also been shown to act as an agonist of G-protein-coupled receptors. In addition, 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Benzyloxy)piperidine hydrochloride hydrate, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, making it easy to use in aqueous solutions. However, 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% also has some limitations. It is prone to hydrolysis, and it can be difficult to purify, as it often forms complex mixtures.
Zukünftige Richtungen
There are several potential future directions for 4-(Benzyloxy)piperidine hydrochloride hydrate, 95%. It could be used as a drug intermediate in the synthesis of new pharmaceuticals, or it could be used as a ligand in coordination chemistry. In addition, further research could be done to explore its potential applications in drug discovery, as well as its potential biochemical and physiological effects.
Synthesemethoden
4-(Benzyloxy)piperidine hydrochloride hydrate, 95% can be synthesized using a variety of methods. One common method involves the reaction of 4-methylpiperidine hydrochloride with benzyl bromide in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction is typically carried out at room temperature and yields 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)piperidine hydrochloride hydrate, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and it is also used as a drug intermediate in the synthesis of pharmaceuticals. In addition, 4-(Benzyloxy)piperidine hydrochloride hydrate, 95% can be used as a ligand in coordination chemistry and as an inhibitor of enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-phenylmethoxypiperidine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH.H2O/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-13H,6-10H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWIPKLMGJXMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)



